molecular formula C19H24N2O3 B11382965 N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-methoxybenzamide

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-methoxybenzamide

Cat. No.: B11382965
M. Wt: 328.4 g/mol
InChI Key: SCZLEQRYPQTUBK-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-methoxybenzamide is a complex organic compound with a unique structure that includes both dimethylamino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-methoxybenzamide typically involves a multi-step process. One common method includes the reaction of 2-(dimethylamino)ethyl chloride with 2-methoxybenzaldehyde to form an intermediate, which is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or related derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can facilitate binding to these targets, while the methoxy groups may enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator in polymer chemistry.

    N-[2-(dimethylamino)ethyl]acrylamide: Utilized in the synthesis of polymers and as a reagent in organic synthesis.

Uniqueness

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. Its structure allows for diverse applications in various fields, making it a versatile and valuable compound in scientific research.

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-methoxybenzamide

InChI

InChI=1S/C19H24N2O3/c1-21(2)17(16-7-5-6-8-18(16)24-4)13-20-19(22)14-9-11-15(23-3)12-10-14/h5-12,17H,13H2,1-4H3,(H,20,22)

InChI Key

SCZLEQRYPQTUBK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(C=C1)OC)C2=CC=CC=C2OC

Origin of Product

United States

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